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The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a

cornerstone of modern medicinal chemistry. Its unique structural and electronic properties,

including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic

stability, have designated it a "privileged scaffold." This distinction arises from its recurring

presence in a multitude of biologically active compounds across diverse therapeutic areas.[1]

From the blockbuster anti-inflammatory drug Celecoxib to numerous FDA-approved protein

kinase inhibitors for cancer therapy, the pyrazole nucleus has proven to be a versatile

framework for designing potent and selective therapeutic agents.[2][3]

At the heart of this guide is the (1-phenyl-1H-pyrazol-4-yl)methanol core. This specific

scaffold presents three key points for synthetic diversification and interaction with biological

targets: the N1-phenyl ring, the C4-methanol group, and the pyrazole core itself. Modifications

to the N1-phenyl ring can modulate pharmacokinetic properties and interactions with

hydrophobic pockets. The C4-methanol group provides a critical anchor point for derivatization

into ethers, esters, amines, and other functionalities, allowing for fine-tuning of potency,

selectivity, and physical properties. This guide, intended for researchers and drug development

professionals, will provide a comprehensive overview of the synthesis, structure-activity

relationships (SAR), and biological evaluation of analogs derived from this promising scaffold,

with a focus on their applications in oncology, inflammation, and infectious diseases.
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The construction of (1-phenyl-1H-pyrazol-4-yl)methanol and its analogs hinges on the initial

formation and subsequent functionalization of the pyrazole core. The most common and

versatile approach involves the synthesis of a key intermediate: 1-phenyl-1H-pyrazole-4-

carbaldehyde.

Synthesis of the Key Aldehyde Intermediate
The Vilsmeier-Haack reaction is the predominant method for introducing the formyl group at the

C4 position of the 1-phenylpyrazole ring.[4] This reaction provides the aldehyde precursor

necessary for reduction to the methanol or for reductive amination to create amine analogs.

The causality behind this choice is efficiency and regioselectivity. The Vilsmeier-Haack

conditions (using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF))

generate a Vilsmeier reagent ([ClCH=N(CH₃)₂]Cl) which is a mild electrophile. The electron-rich

pyrazole ring readily undergoes electrophilic substitution, with the C4 position being the most

electronically favorable site for attack, leading to the desired 4-carbaldehyde in good yield.[5]
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General synthetic pathways to (1-phenyl-1H-pyrazol-4-yl)methanol analogs.

Derivatization of the C4-Methanol Group
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With the core methanol scaffold in hand, or its aldehyde precursor, a vast chemical space of

analogs can be explored:

Reduction to Methanol: The aldehyde is easily reduced to the primary alcohol using mild

reducing agents like sodium borohydride (NaBH₄). This step is typically high-yielding and

clean.

Reductive Amination: The aldehyde can be directly converted into a wide array of secondary

and tertiary amines via reductive amination. Reacting the aldehyde with a primary or

secondary amine, followed by a reducing agent like sodium triacetoxyborohydride

(NaBH(OAc)₃), provides a straightforward route to C4-aminomethyl analogs. This is a

powerful technique for introducing basic nitrogen atoms, which can improve solubility and

form key salt-bridge interactions with protein targets.

Etherification: The C4-methanol can be converted to ethers, for example, through a

Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with an

alkyl halide). This modification allows for the exploration of lipophilic space and can improve

cell permeability.

Part 2: Therapeutic Applications and Structure-
Activity Relationships
The (1-phenyl-1H-pyrazol-4-yl)methanol scaffold has been explored as a framework for

inhibitors of several important therapeutic targets.

Anticancer Activity: Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark

of cancer.[2] The pyrazole scaffold is a key component in many approved kinase inhibitors,

where it often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the

kinase's ATP-binding pocket.[6][7] Analogs of (1-phenyl-1H-pyrazol-4-yl)methanol have

shown significant promise as inhibitors of key oncogenic kinases like VEGFR-2 and EGFR.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis,

the process by which tumors form new blood vessels to sustain their growth.[8] Inhibiting
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VEGFR-2 is a clinically validated strategy for treating various solid tumors. Several pyrazole-

based compounds have been identified as potent VEGFR-2 inhibitors.[9][10]

Mechanism of Action & SAR: The 1-phenylpyrazole core typically orients itself to interact with

the hinge region of the VEGFR-2 active site. The C4-substituent extends into the solvent-

exposed region or towards other pockets of the enzyme. The choice of functionality at the

C4-methyl position is critical. Introducing groups capable of hydrogen bonding or forming

ionic interactions can significantly enhance potency. For instance, converting the methanol to

an amine that can interact with acidic residues like Asp1046 in the DFG loop can increase

binding affinity. The N1-phenyl group can be substituted with electron-withdrawing or -

donating groups to modulate the electronics of the pyrazole ring and optimize van der Waals

interactions within the hydrophobic pocket.
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Inhibition of the VEGFR-2 signaling cascade by a pyrazole analog.
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Table 1: Representative Pyrazole Analogs as VEGFR-2 Inhibitors

Compound ID C4-Substituent
N1-Phenyl
Substituent

VEGFR-2 IC₅₀
(nM)

Reference

3i
=N-NH-C₆H₄(2-
OH)

Unsubstituted 8.93 [8][9]

3a =N-NH-C₆H₅ Unsubstituted 38.28 [8][9]

| Sorafenib | (Standard) | - | 30 |[8][9] |

Note: Compounds 3a and 3i are hydrazone derivatives of the pyrazole-4-carbaldehyde

precursor, demonstrating the therapeutic potential of modifying the C4 position.

Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is a key driver of numerous diseases, including arthritis and

cardiovascular disease. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2

isoform, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid

to prostaglandins.[11] Selective COX-2 inhibition is a desirable therapeutic strategy as it

reduces inflammation while minimizing the gastrointestinal side effects associated with non-

selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[11] Pyrazole

derivatives, most notably Celecoxib, are famous for their potent and selective COX-2 inhibitory

activity.[12]

Mechanism of Action & SAR: The efficacy of pyrazole-based COX-2 inhibitors is often

attributed to the specific arrangement of substituents on the pyrazole ring that allows them to

fit into the larger, more accommodating active site of COX-2 compared to COX-1. For

analogs of (1-phenyl-1H-pyrazol-4-yl)methanol, the N1-phenyl ring often carries a

sulfonamide or methylsulfonyl group, which is critical for binding to a specific side pocket in

the COX-2 active site (His90, Arg513, Gln192), an interaction that is key to selectivity. The

C4-substituent can be modified to optimize interactions in the main channel of the active site.

Replacing the methanol's hydroxyl group with more lipophilic moieties can enhance binding

affinity.

Table 2: Representative Pyrazole Analogs as COX-2 Inhibitors
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Compound
ID

C3-
Substituent

N1-Phenyl
Substituent

COX-2 IC₅₀
(nM)

Selectivity
Index (COX-
1/COX-2)

Reference

2a

4-
Fluorophen
yl

4-SO₂NH₂ 19.87 >5032 [13]

3b

4-

Methoxyphen

yl

4-SO₂Me 39.43 22.21 [13]

| Celecoxib | (Standard) | 4-SO₂NH₂ | 40 | 375 |[13] |

Note: While not direct C4-methanol analogs, these compounds demonstrate the established

anti-inflammatory potential of the 1-phenylpyrazole scaffold.

Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.

Heterocyclic compounds, including pyrazoles, have been a rich source of novel antimicrobial

agents.[14][15] Analogs of (1-phenyl-1H-pyrazol-4-yl)methanol have demonstrated activity

against a range of bacterial and fungal pathogens.[12][16]

Mechanism of Action & SAR: The precise mechanisms of action are often multifactorial and

can include inhibition of essential enzymes like FabH (in fatty acid synthesis) or disruption of

cell wall integrity.[17] For SAR, the C4-substituent is again a key determinant of activity.

Conversion of the pyrazole-4-carbaldehyde to Schiff bases (imines) or thiosemicarbazones

has been shown to produce compounds with significant antimicrobial potency.[16][18] The

lipophilicity and electronic nature of the substituents on the N1-phenyl ring and any aryl

groups attached at C4 are crucial for penetrating the bacterial cell wall and interacting with

the target.

Table 3: Antimicrobial Activity of Representative Pyrazole Analogs
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Compound ID Organism MIC (µg/mL) Reference

3d (Schiff Base) E. coli 6.25 [16]

3d (Schiff Base) S. aureus 6.25 [16]

3 (Mannich Base) E. coli 0.25 [12]

4 (Mannich Base) S. epidermidis 0.25 [12]

| Ciprofloxacin | (Standard) | 0.5 (E. coli) |[12] |

Part 3: Experimental Protocols
Scientific integrity requires that protocols be described in sufficient detail to be self-validating

and reproducible.

Synthesis Protocol: 2-((1-phenyl-1H-pyrazol-4-
yl)methylamino)ethanol (A Representative Analog)
This two-step protocol describes the synthesis of a C4-aminomethyl analog from the key

aldehyde intermediate.

Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (2)

To a stirred solution of 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (5 mL per 1 g of

pyrazole), cool the mixture to 0°C in an ice bath.

Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, ensuring the temperature does not

exceed 10°C.

After the addition is complete, allow the reaction to warm to room temperature and then heat

to 60°C for 3-4 hours, monitoring by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with

vigorous stirring.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃)

solution until the pH is ~7-8.

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water,

and dried under vacuum to yield the crude aldehyde 2.

Purify the product by recrystallization from ethanol or by column chromatography on silica

gel.

Step 2: Reductive Amination to Yield the Final Product

In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (2) (1.0 eq) in 1,2-

dichloroethane (DCE) (10 mL per 1 g of aldehyde).

Add ethanolamine (1.1 eq) to the solution, followed by a few drops of glacial acetic acid.

Stir the mixture at room temperature for 1 hour to allow for imine formation.

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

Extract the aqueous layer with dichloromethane (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the title compound.

Biological Assay Protocol: In Vitro Kinase Inhibition
(ADP-Glo™ Assay)
This protocol provides a method for determining the IC₅₀ value of a test compound against a

target kinase like VEGFR-2.[19]

Workflow for an in vitro kinase inhibition assay.
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Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in 100%

DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into the wells of a 384-well

assay plate. Include wells with DMSO only (high control, 0% inhibition) and a known potent

inhibitor (low control, 100% inhibition).

Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing the

recombinant kinase (e.g., VEGFR-2) and a suitable peptide substrate in kinase assay buffer.

Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow the

compound to bind to the kinase.

Reaction Initiation: Prepare a 2X ATP solution in the assay buffer. Add 5 µL to all wells to

start the kinase reaction (final volume 10 µL). Shake the plate and incubate at room

temperature for 60 minutes.

Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 10 µL of

ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

Signal Detection: Convert the ADP generated by the kinase reaction into ATP and generate a

luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60

minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the high and low controls. Plot the percent inhibition against the logarithm of the compound

concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀

value.

Conclusion and Future Outlook
The (1-phenyl-1H-pyrazol-4-yl)methanol scaffold represents a highly versatile and promising

framework in drug discovery. Its synthetic tractability, coupled with the proven importance of the

pyrazole core as a privileged structure, provides a robust platform for developing novel

therapeutics. The C4-methanol group, in particular, serves as a key handle for generating

diverse analogs with tailored properties to target a range of diseases.

Future efforts in this area will likely focus on several key aspects:
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Multi-Targeted Agents: Combining the known activities of the pyrazole core, for instance,

developing dual COX-2/kinase inhibitors for treating inflammation-driven cancers.

Structure-Based Design: Utilizing computational docking and high-resolution crystal

structures of pyrazole analogs bound to their targets to rationally design next-generation

inhibitors with improved potency and selectivity.[9]

Pharmacokinetic Optimization: Fine-tuning the substituents on the N1-phenyl and C4-methyl

groups to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties,

leading to compounds with better oral bioavailability and in vivo efficacy.

As our understanding of disease biology deepens, the strategic application of proven medicinal

chemistry scaffolds like (1-phenyl-1H-pyrazol-4-yl)methanol will remain a critical and efficient

approach to the discovery of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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